N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0734769
InChI: InChI=1S/C20H24N2O4/c1-14(2)21-19(23)15-7-6-8-16(13-15)22-20(24)17-9-4-5-10-18(17)26-12-11-25-3/h4-10,13-14H,11-12H2,1-3H3,(H,21,23)(H,22,24)
SMILES: CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCCOC
Molecular Formula: C20H24N2O4
Molecular Weight: 356.4 g/mol

N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide

CAS No.:

Cat. No.: VC0734769

Molecular Formula: C20H24N2O4

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(isopropylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide -

Specification

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
IUPAC Name 2-(2-methoxyethoxy)-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide
Standard InChI InChI=1S/C20H24N2O4/c1-14(2)21-19(23)15-7-6-8-16(13-15)22-20(24)17-9-4-5-10-18(17)26-12-11-25-3/h4-10,13-14H,11-12H2,1-3H3,(H,21,23)(H,22,24)
Standard InChI Key AVCPIUDHQKULGZ-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCCOC
Canonical SMILES CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCCOC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator